
6-Cyanopurine
Übersicht
Beschreibung
6-Cyanopurine, also known as 7H-purine-6-carbonitrile or 1H-Purine-6-carbonitrile, is a chemical compound with the molecular formula C6H3N5 . It has a molecular weight of 145.12 g/mol .
Synthesis Analysis
A paper titled “A Facile Synthesis of 6-Cyanopurine Bases” describes a method for the selective synthesis of 9-aryl and 9-alkyl 6-alkoxy or 6-alkoxyformimidoylpurines from the corresponding 6-cyanopurines .Molecular Structure Analysis
The IUPAC name of 6-Cyanopurine is 7H-purine-6-carbonitrile . Its InChI is InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H, (H,8,9,10,11) and its Canonical SMILES is C1=NC2=NC=NC(=C2N1)C#N .Chemical Reactions Analysis
A paper titled “Efficient conversion of 6-cyanopurines into 6-alkoxyformimidoylpurines” describes a method where the reaction is carried out with methanol or ethanol in the presence of DBU .Physical And Chemical Properties Analysis
6-Cyanopurine is a powder with a melting point of 186-189 °C (lit.) . Its computed properties include a molecular weight of 145.12 g/mol, XLogP3 of 0.3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 145.03884512 g/mol, Monoisotopic Mass of 145.03884512 g/mol, and Topological Polar Surface Area of 78.2 Ų .Wissenschaftliche Forschungsanwendungen
Inhibitors of Spore Germination
Research has shown that 6-Cyanopurine derivatives can act as inhibitors of Bacillus anthracis spore germination. This application is crucial in developing countermeasures against anthrax, a potential biological weapon .
Organic Synthesis
The compound is used in organic chemistry for the selective synthesis of 9-aryl and 9-alkyl 6-alkoxy or 6-alkoxyformimidoylpurines. This method is significant for creating various organic molecules with potential pharmaceutical applications .
Safety and Hazards
Wirkmechanismus
Target of Action
6-Cyanopurine, also known as 7h-purine-6-carbonitrile, is a compound that has been studied for its potential bioactive properties . .
Mode of Action
It is known that the compound can undergo reactions with other substances, such as methanol or ethanol, in the presence of DBU . This suggests that 6-Cyanopurine may interact with its targets through nucleophilic attack .
Biochemical Pathways
It has been suggested that 6-cyanopurine might be involved in the synthesis of certain bioactive compounds .
Pharmacokinetics
It is known that 6-cyanopurine can be analyzed using reverse phase (rp) high performance liquid chromatography (hplc) method .
Result of Action
It has been suggested that 6-cyanopurine might have potential bioactive properties .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Eigenschaften
IUPAC Name |
7H-purine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYQQYMSESLQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174284 | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanopurine | |
CAS RN |
2036-13-7 | |
| Record name | 9H-Purine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2036-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Cyanopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyanopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purine-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CYANOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNA156H82X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the provided research focuses on the synthetic utility of 6-cyanopurine and its derivatives, some studies highlight its biological activity. For example, 6-cyanopurine can inhibit aldehyde dehydrogenase in soybean bacteroids, affecting their aldehyde metabolism and ultimately inhibiting acetylene reduction (a measure of nitrogenase activity). [] Additionally, it serves as a color indicator for mutations in nitrogen fixation (nif) genes in Klebsiella pneumoniae, with different nif mutants exhibiting distinct color changes in media containing 6-cyanopurine. []
ANone: The provided research primarily focuses on the synthetic chemistry of 6-cyanopurine and its use as a building block for various purine analogs. The abstracts do not provide information on these specific aspects related to material science, pharmacology, toxicology, or environmental science. Therefore, we cannot answer these questions based on the provided information.
A: While the abstracts lack specific historical details, they showcase the evolution of synthetic approaches to 6-cyanopurine and its derivatives. Early work focused on synthesizing 6-cyanopurines from diaminomaleonitrile. [] More recent research explores efficient conversions of existing 6-cyanopurines into valuable intermediates like 6-alkoxyformimidoylpurines. [] This highlights a shift towards utilizing 6-cyanopurine as a versatile starting material for more complex purine analogs.
A: The research on 6-cyanopurine demonstrates interdisciplinary synergy between synthetic organic chemistry and medicinal chemistry. The development of new synthetic routes for 6-cyanopurine and its subsequent transformation into diverse purine analogs, including those with potential antitubercular [] and antiviral activities [], exemplifies this collaboration. This research paves the way for further exploration of these compounds in biological systems, potentially leading to new drug discoveries and a better understanding of biological processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



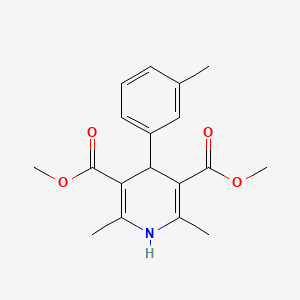
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)

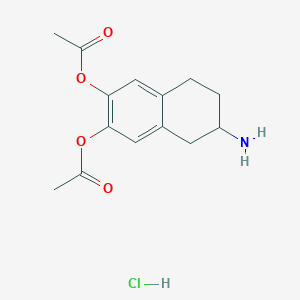
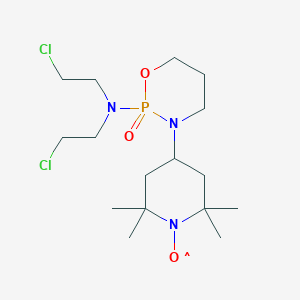
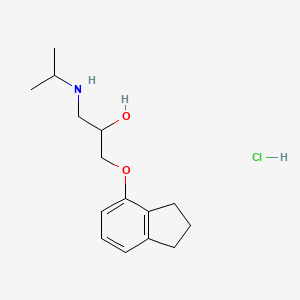
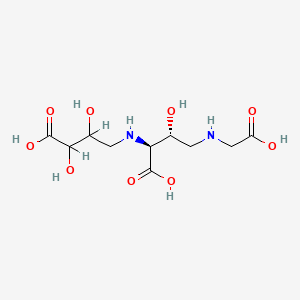
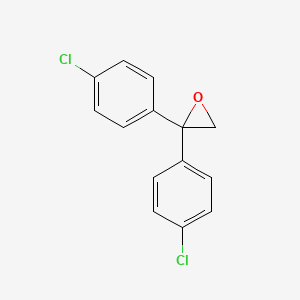

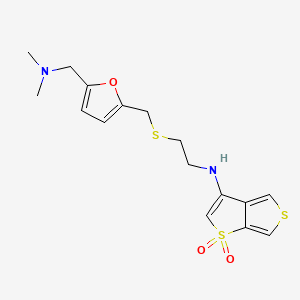

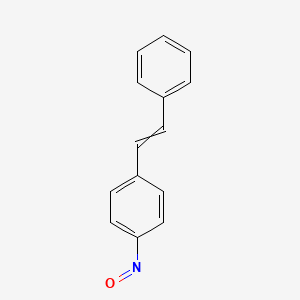
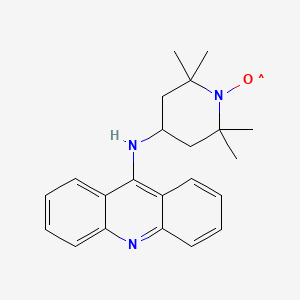
![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)